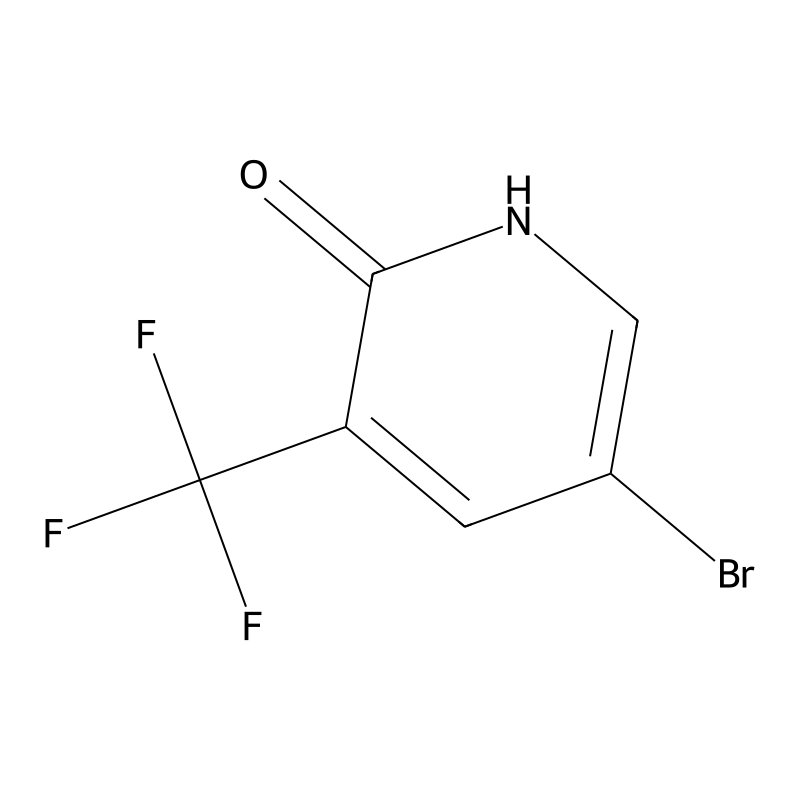

5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Pharmaceutical Applications:

-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine has been investigated for its potential as a pharmaceutical due to its structural similarities to known bioactive compounds. Studies have explored its activity against various enzymes and receptors, including:

- Kinase Inhibition: Research suggests that this compound might possess inhibitory activity against specific kinases, enzymes involved in various cellular processes. These findings warrant further investigation for its potential role in targeted cancer therapies [].

Building Block for Drug Discovery:

The unique structure of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine makes it a valuable building block for synthesizing more complex molecules with potential therapeutic applications. Its functional groups allow for further chemical modifications to create diverse derivatives with specific biological properties [, ].

5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine is an organohalogen compound with the molecular formula C6H3BrF3NO. This compound features a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a trifluoromethyl group at the 3-position of the pyridine ring. Its unique structure imparts distinct chemical properties, making it valuable in various scientific research and industrial applications. The compound is known for its ability to interact with biomolecules, influencing their activity and function through binding interactions with enzymes and proteins .

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

- Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-Bromo-3-(trifluoromethyl)pyridine-2-one.

- Reduction Reactions: The compound can undergo reduction reactions, which may lead to the removal of the bromine atom or the reduction of the trifluoromethyl group to a methyl group .

These reactions highlight its reactivity and versatility as a chemical intermediate.

5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine exhibits significant biological activity. It can influence various cellular processes, including cell signaling pathways and gene expression. The compound has been studied for its potential as an inhibitor or activator of specific enzymes, which may lead to alterations in metabolic pathways and cellular functions . Its interactions with biomolecules are often mediated through hydrogen bonding and hydrophobic interactions, making it a candidate for further biological research.

The synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine typically involves the bromination of 2-hydroxy-3-(trifluoromethyl)pyridine. Common methods include:

- Bromination Agents: Bromine or N-bromosuccinimide (NBS) is used as a brominating agent.

- Solvents: The reaction is carried out in solvents like acetonitrile or dichloromethane.

- Reaction Conditions: The synthesis is generally performed at room temperature or slightly elevated temperatures to ensure complete bromination .

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield.

5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine has several applications across various fields:

- Chemical Research: It serves as a building block in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.

- Biological Studies: The compound is investigated for its potential antimicrobial and anticancer properties.

- Pharmaceutical Industry: It acts as an intermediate in synthesizing drug candidates and active pharmaceutical ingredients.

- Material Science: Used in developing materials with specific properties, such as polymers and coatings .

These applications underscore its significance in both academic research and industrial processes.

The interaction studies of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine focus on its binding affinity to various biomolecules. It has been shown to modulate enzyme activities, affecting metabolic pathways and cellular functions. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action in biological systems .

Several compounds share structural similarities with 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Hydroxy-5-(trifluoromethyl)pyridine | Lacks bromine atom | Different reactivity profile |

| 5-Bromo-2-(trifluoromethyl)pyridine | Lacks hydroxyl group | Different functional properties |

| 5-Bromo-3-(trifluoromethyl)pyridine-2-one | Hydroxyl group oxidized to carbonyl | Altered reactivity due to carbonyl presence |

| 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine | Contains methyl instead of hydroxyl | Distinct biological activity potential |

The uniqueness of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine lies in its combination of both bromine and trifluoromethyl groups along with the hydroxyl functionality, which enhances its reactivity and versatility compared to similar compounds .

The compound emerged as a subject of systematic study in the early 2010s, coinciding with advances in halogenated heterocycle synthesis. Early synthetic routes, such as the bromination of 2-hydroxy-3-(trifluoromethyl)pyridine using bromine in acetic acid, were reported in patent literature by 2005. However, targeted optimization for 5-bromo substitution became prominent after 2011, when improved regioselective methods utilizing sodium acetate as a base were developed. The compound’s structural characterization, including NMR and mass spectrometry data, was first detailed in chemical vendor catalogs by 2014, establishing its commercial availability for research purposes.

Significance in Organofluorine Chemistry

The molecule exemplifies three key principles of organofluorine chemistry:

- Electron-Withdrawing Effects: The trifluoromethyl group induces strong inductive withdrawal (-I effect), polarizing the pyridine ring and activating specific positions for nucleophilic substitution.

- Steric Considerations: Despite its bulk, the trifluoromethyl group’s compact van der Waals radius (1.47 Å) minimizes steric hindrance, enabling planar molecular conformations critical for bioactivity.

- Metabolic Stability: Fluorine’s high electronegativity (3.98) enhances resistance to oxidative degradation, making the compound a valuable pharmacophore in drug design.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃BrF₃NO | |

| Molecular Weight | 241.99 g/mol | |

| Predicted Density | 1.876 ± 0.06 g/cm³ | |

| Estimated Boiling Point | 229.4 ± 40.0 °C |

Position in Contemporary Chemical Research

Recent studies highlight its role as:

Nomenclature and Registry Information

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound is 5-bromo-3-(trifluoromethyl)-1H-pyridin-2-one [1] [2]. This systematic name reflects the compound's tautomeric nature, as it exists primarily in the pyridinone form rather than the hydroxypyridine form under standard conditions [3] [4]. The IUPAC designation accurately describes the positions of the substituents on the pyridine ring, with the bromine atom at position 5, the trifluoromethyl group at position 3, and the carbonyl oxygen at position 2 [1] [5].

The compound exhibits lactam-lactim tautomerism, a phenomenon well-documented in hydroxypyridine derivatives [3] [6]. In the gas phase and most solution conditions, the lactam form (pyridinone) is thermodynamically favored over the lactim form (hydroxypyridine) [4] [7]. This tautomeric preference is influenced by the electron-withdrawing effects of both the bromine and trifluoromethyl substituents [8] [9].

CAS Registry Number and Database Entries

The Chemical Abstracts Service registry number for 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine is 76041-79-7 [1] [5] [10]. This unique identifier is consistently reported across multiple chemical databases and commercial suppliers. The compound is also registered in the European Community database with the number 800-628-2 [5] [10]. Additional database entries include the MDL number MFCD12546486 [1] [11] and the PubChem Compound Identifier 13491780 [1] [5].

The compound is listed in the Environmental Protection Agency DSSTox database with the identifier DTXSID00542096 [5] [12]. The InChI Key for this compound is OPLCXLXORZDTMX-UHFFFAOYSA-N [1] [2] [5], providing a standardized chemical identifier for computational and database applications.

| Database | Identifier |

|---|---|

| CAS Registry Number | 76041-79-7 [1] |

| European Community Number | 800-628-2 [5] |

| MDL Number | MFCD12546486 [1] |

| PubChem CID | 13491780 [5] |

| DSSTox ID | DTXSID00542096 [5] |

| InChI Key | OPLCXLXORZDTMX-UHFFFAOYSA-N [1] |

Common Synonyms and Alternative Appellations

The compound is known by several alternative names in the chemical literature and commercial databases [1] [10] [13]. The most frequently encountered synonyms include 5-bromo-3-(trifluoromethyl)pyridin-2-ol, which emphasizes the hydroxyl tautomeric form [1] [10]. Other common appellations include 5-bromo-3-(trifluoromethyl)-2(1H)-pyridinone and 5-bromo-3-(trifluoromethyl)pyridin-2(1H)-one [5] [13] [14].

Commercial suppliers often use variations such as 2(1H)-Pyridinone, 5-bromo-3-(trifluoromethyl)- and 3-trifluoromethyl-5-bromo-2-pyridinol [1] [5]. The systematic variation 5-bromo-3-trifluoromethyl-2-pyridone is also encountered in the literature [10] [13]. Database-specific identifiers include designations such as SCHEMBL1857404 and AKOS015834204 [5].

Molecular Structure Analysis

Melting and Boiling Points

Boiling Point: The predicted boiling point of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine is 229.4 ± 40.0 degrees Celsius at standard atmospheric pressure (760 mmHg) [1]. This relatively high boiling point reflects the combined effects of the halogen substitution, trifluoromethyl group, and hydroxyl functionality, which contribute to increased intermolecular forces and molecular stability.

Melting Point: While specific experimental melting point data for this compound is not widely reported in the literature, comparative analysis with structurally related compounds suggests an estimated melting point above 100 degrees Celsius. For reference, 5-Bromo-2-(trifluoromethyl)pyridine exhibits a melting point range of 42-46 degrees Celsius [2] [3], and the addition of the hydroxyl group in the 2-position typically increases melting points due to enhanced hydrogen bonding capabilities.

| Property | Value | Conditions |

|---|---|---|

| Boiling Point | 229.4 ± 40.0°C | 760 mmHg (predicted) [1] |

| Melting Point | >100°C (estimated) | Based on structural analogs |

| Flash Point | 118.1 ± 25.9°C | Predicted [4] |

Heat Capacity and Thermochemistry

The heat capacity behavior of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine is expected to exhibit temperature-dependent characteristics similar to other substituted pyridine derivatives. While specific experimental heat capacity data for this compound is not available, thermodynamic principles suggest several key considerations:

Temperature Dependence: Based on the fundamental thermodynamic behavior observed in pyridine (where heat capacity varies as C_p = -8.262 + 10.608 × 10^-2 T - 5.4662 × 10^-5 T^2 cal·deg^-1·mol^-1 for the vapor phase) [5], the heat capacity of this brominated, hydroxylated, and trifluoromethylated derivative would be expected to show similar polynomial temperature dependence but with elevated absolute values due to the increased molecular complexity.

Predicted Thermochemical Properties: The molecular structure suggests enhanced heat capacity values compared to unsubstituted pyridine due to:

- Additional vibrational modes from the bromine substituent

- Trifluoromethyl group contributions to rotational and vibrational degrees of freedom

- Hydroxyl group hydrogen bonding effects on intermolecular energy storage

Temperature-Dependent Behavior

The temperature-dependent behavior of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine is characterized by several phase-dependent properties:

Vapor Pressure Characteristics: The predicted vapor pressure at 25 degrees Celsius is extremely low (0.0 ± 0.6 mmHg) [4], indicating low volatility at ambient temperatures. This characteristic supports the solid-state stability and reduced evaporation tendencies under normal storage conditions.

Thermal Stability Profile: Based on synthesis conditions reported for related compounds, the compound demonstrates thermal stability up to at least 80 degrees Celsius during chemical transformations [6]. The presence of the trifluoromethyl group generally enhances thermal stability due to the strong carbon-fluorine bonds.

Physical State Characteristics

Appearance and Organoleptic Properties

5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine presents as a solid crystalline material at room temperature [1] [7]. The compound exhibits the following visual characteristics:

Physical Form: Crystalline powder or solid form [8] [9]

Color: White to off-white appearance, with some suppliers reporting pale yellow coloration in certain preparations [8] [9]

Texture: Fine crystalline powder suitable for laboratory handling and processing

The solid-state nature at ambient conditions is consistent with the relatively high molecular weight (241.99 g/mol) and the presence of hydrogen bonding capabilities through the hydroxyl group.

Density and Specific Gravity

The predicted density of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine is 1.876 ± 0.06 g/cm³ [1]. This relatively high density value reflects several molecular structural factors:

- The presence of bromine (atomic weight 79.9) significantly contributes to the overall molecular mass

- The trifluoromethyl group adds considerable molecular weight while maintaining compact geometry

- The heterocyclic pyridine core provides structural rigidity

When compared to related compounds, this density follows the expected trend:

- Pyridine: 0.978 g/cm³ [10]

- 3-(Trifluoromethyl)pyridine: 1.28 g/cm³ [11]

- 5-Bromo-2-(trifluoromethyl)pyridine: 1.707 g/cm³ [12]

The progression demonstrates the additive effect of halogen and functional group substitutions on molecular density.

Solubility Parameters in Various Solvents

The solubility characteristics of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine demonstrate selective compatibility with organic solvent systems:

Organic Solvent Solubility: The compound exhibits good solubility in methanol and ethanol [13] , indicating compatibility with polar protic solvents. This solubility pattern is attributed to the hydrogen bonding capability of the hydroxyl group and the polar nature of the pyridine nitrogen.

Aprotic Solvent Compatibility: Based on structural characteristics and related compound behavior, the compound is expected to show solubility in other organic solvents such as acetone and dimethyl sulfoxide, though specific quantitative data is not extensively documented.

Aqueous Solubility: While specific water solubility data is limited, the presence of both hydrophobic (trifluoromethyl, aromatic ring) and hydrophilic (hydroxyl, pyridine nitrogen) elements suggests limited water solubility with potential pH dependence due to the pyridine basicity (pKa 7.61 ± 0.10) [1].